molecular formula C18H19NO3S B2739704 Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate CAS No. 1396886-83-1

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2739704
CAS RN: 1396886-83-1
M. Wt: 329.41
InChI Key: SHLOJWZAIHJUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate” consists of a thiophene ring attached to a piperidine ring through a carbonyl group. The piperidine ring is further attached to a benzoate group through another carbonyl group.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and complex. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to synthesize aminothiophene derivatives .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Organic Synthesis Enhancements : Studies have shown that modifications in the molecular structure, such as the introduction of an o-methyl group, can significantly influence the reaction rate and mechanism in organic synthesis. For instance, the presence of an o-methyl group in benzoyl moiety retards the reaction rate but does not alter the mechanism, indicating the importance of structural considerations in chemical reactions (Um et al., 2005).

  • Molecular Structure Analysis : X-ray diffraction studies have been pivotal in understanding the stereochemistry of related compounds, revealing the absolute configurations and spatial arrangements that are critical for their chemical behavior and potential applications (Peeters, Blaton, & Ranter, 1994).

Pharmacological Implications

  • Neuroprotective Potential : Certain derivatives, like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising avenues for neuroprotective applications. These compounds highlight the therapeutic potential of structurally related piperidine derivatives in treating neurological conditions (Chenard et al., 1995).

  • Antimicrobial Activities : The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone demonstrates the antimicrobial potential of compounds within this chemical family. These studies provide insights into developing novel antimicrobial agents, showcasing the importance of structural modifications for enhanced activity (Patel & Patel, 2017).

Materials Science and Liquid Crystal Research

  • Mesophase Behavior and DFT Calculations : The synthesis and analysis of azo/ester/Schiff base liquid crystals have contributed to understanding mesomorphic stability and optical activity. These studies are crucial for applications in display technologies and materials science, where the precise control of mesophase behavior and optical properties is essential (Ahmed et al., 2020).

Future Directions

Thiophene and its substituted derivatives, including “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)15-4-2-14(3-5-15)17(20)19-9-6-13(7-10-19)16-8-11-23-12-16/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLOJWZAIHJUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.